2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide
CAS No.: 910396-50-8
Cat. No.: VC4869109
Molecular Formula: C13H17N3O
Molecular Weight: 231.299
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 910396-50-8 |
|---|---|
| Molecular Formula | C13H17N3O |
| Molecular Weight | 231.299 |
| IUPAC Name | 2-[3-(2-aminoethyl)-2-methylindol-1-yl]acetamide |
| Standard InChI | InChI=1S/C13H17N3O/c1-9-10(6-7-14)11-4-2-3-5-12(11)16(9)8-13(15)17/h2-5H,6-8,14H2,1H3,(H2,15,17) |
| Standard InChI Key | UUWKCNLEIHACRC-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N1CC(=O)N)CCN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula, C₁₃H₁₇N₃O, reflects a balance of aromatic and aliphatic components. The indole nucleus consists of a benzene ring fused to a pyrrole ring, with substitutions at the 2- and 3-positions:
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2-Methyl group: Enhances lipophilicity, potentially improving membrane permeability.
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3-(2-Aminoethyl) side chain: Introduces a basic amine group, facilitating interactions with biological targets such as enzymes or receptors.
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Acetamide moiety: Serves as a hydrogen-bond donor/acceptor, critical for molecular recognition.
The molecular weight of 231.299 g/mol places it within the range of small-molecule therapeutics, optimizing bioavailability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 910396-50-8 |
| Molecular Formula | C₁₃H₁₇N₃O |
| Molecular Weight | 231.299 g/mol |
| IUPAC Name | 2-[3-(2-Aminoethyl)-2-methyl-1H-indol-1-yl]acetamide |
| Canonical SMILES | CC1=CC2=C(C=C1)N(C=C2CCN)CC(=O)N |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide typically involves multi-step reactions starting from substituted indole precursors. A representative approach includes:
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Indole alkylation: Introducing the 2-methyl group via Friedel-Crafts alkylation using methyl chloride or analogous reagents.
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Side-chain functionalization: Coupling the 3-position with 2-aminoethyl groups through nucleophilic substitution or reductive amination.
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Acetamide formation: Reacting the intermediate with chloroacetyl chloride, followed by amidation with ammonia .
A study by Zhang et al. (2022) demonstrated the efficacy of pyrazole and triazole derivatives in enhancing the anticancer activity of structurally similar N-(indolylmethyl)acetamides, achieving IC₅₀ values below 1 μM in HeLa and MCF-7 cell lines . This underscores the importance of heterocyclic appendages in optimizing bioactivity.
Challenges in Synthesis
Key challenges include:
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Regioselectivity: Ensuring precise substitution at the 2- and 3-positions of the indole ring .
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Amine stability: Preventing oxidation or side reactions of the primary amine group during synthesis.
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Purification: Separating isomers and byproducts via chromatography or crystallization.
Mechanistic Insights and Biological Activities
Anti-inflammatory Properties
Indole derivatives are known to modulate NF-κB and COX-2 pathways, reducing pro-inflammatory cytokine production. The 2-aminoethyl side chain may enhance interactions with Toll-like receptors (TLRs), further dampening inflammatory responses.
Research Gaps and Future Directions
Unanswered Questions
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Target specificity: The compound’s exact molecular targets (e.g., tubulin, kinases) require validation.
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In vivo efficacy: Preclinical testing in animal models of cancer or inflammation is needed.
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Structure-activity relationships (SAR): Systematic modification of the aminoethyl and methyl groups could optimize potency .
Clinical Translation Prospects
Given the success of indole-based drugs like indomethacin and sunitinib, this compound merits further investigation. Priority areas include:
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Combinatorial therapy: Pairing with checkpoint inhibitors or chemotherapeutic agents.
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Prodrug development: Enhancing solubility and reducing first-pass metabolism.
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